molecular formula C21H26N2O5S B4188697 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide

Cat. No. B4188697
M. Wt: 418.5 g/mol
InChI Key: QXHWAMGJOCGWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide, also known as NSC-743380, is a chemical compound that has been studied extensively for its potential use in cancer treatment. This compound is a member of the benzamide class of drugs and has been shown to have a unique mechanism of action that makes it an attractive target for further research.

Mechanism of Action

The mechanism of action of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide is unique compared to other anti-cancer drugs. This compound targets the microtubule network in cancer cells, which is essential for cell division and growth. This compound binds to the colchicine-binding site on tubulin, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. Studies have shown that this compound inhibits the formation of microtubules, which leads to cell cycle arrest and apoptosis. In addition, this compound has been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged cellular components.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide is its potency against a variety of different cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of this compound is its complex synthesis, which can make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several future directions for research on N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide. One area of interest is the development of analogs of this compound that have improved potency and selectivity against cancer cells. Another area of research is the use of this compound in combination with other anti-cancer drugs to enhance its effectiveness. Finally, the development of new methods for synthesizing this compound could make this compound more accessible for use in experiments.

Scientific Research Applications

N-{4-[(cyclohexylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide has been the subject of extensive scientific research due to its potential use in cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of different cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has been shown to be effective in inhibiting the growth of tumors in animal models.

properties

IUPAC Name

N-[4-(cyclohexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-27-19-13-8-15(14-20(19)28-2)21(24)22-16-9-11-18(12-10-16)29(25,26)23-17-6-4-3-5-7-17/h8-14,17,23H,3-7H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHWAMGJOCGWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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